molecular formula C18H16N2O2 B2918447 (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide CAS No. 312633-58-2

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide

Cat. No.: B2918447
CAS No.: 312633-58-2
M. Wt: 292.338
InChI Key: IOXYMQQLFGRTLG-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
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Biological Activity

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the acrylamide structure through condensation reactions. Recent advancements have utilized microwave irradiation techniques to enhance yield and reduce reaction times, showcasing a more efficient synthetic pathway for similar compounds in the cyanoacrylate family .

Antiviral Activity

Research has indicated that derivatives of cyanoacrylamides exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects against Tobacco Mosaic Virus (TMV), with reported inhibition rates of up to 85.5% at specific concentrations . This suggests that the compound may possess similar antiviral capabilities.

Cytotoxic Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, certain cyanoacrylamides have displayed cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC50 values ranging from 2.43 to 14.65 μM . This highlights the potential of this compound as an anticancer agent.

The mechanism by which these compounds exert their biological effects is often linked to their ability to disrupt microtubule assembly, leading to apoptosis in cancer cells. Studies have indicated that certain derivatives can enhance caspase-3 activity, which is critical in the apoptotic pathway, further supporting their role as potential anticancer agents .

Case Studies

Study Compound Cell Line IC50 (μM) Effect
Study 1This compoundMDA-MB-2314.98Growth inhibition
Study 2Related CyanoacrylamideHepG214.65Cytotoxicity
Study 3Derivative CompoundTMV-85.5% Inhibition

Molecular Interactions

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound can bind effectively to sites involved in microtubule dynamics and apoptosis regulation, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXYMQQLFGRTLG-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.